Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-fluorophenoxypropyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with 3-chloropropylamine to form 3-(4-fluorophenoxy)propylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(4-chlorophenoxy)propyl]piperidine-3-carboxylate
- Ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-3-carboxylate
- Ethyl 1-[3-(4-methylphenoxy)propyl]piperidine-3-carboxylate
Uniqueness
Ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 1-[3-(4-fluorophenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3.ClH/c1-2-21-17(20)14-5-3-10-19(13-14)11-4-12-22-16-8-6-15(18)7-9-16;/h6-9,14H,2-5,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEIZHMKGBWLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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